

An In-depth Technical Guide to Palmitoylglycine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmitoylglycine*

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Abstract

Palmitoylglycine is an endogenous N-acyl amino acid, a signaling lipid molecule composed of the 16-carbon saturated fatty acid, palmitic acid, linked to the amino acid glycine via an amide bond.[1] This amphiphilic molecule is found in various mammalian tissues, including the skin and nervous system, where it plays a significant role in modulating cellular signaling pathways.[1][2] Notably, **palmitoylglycine** is recognized for its involvement in pain signaling, inflammation, and cellular homeostasis through its interaction with G-protein coupled receptors and subsequent modulation of intracellular calcium and nitric oxide levels.[3][4] Its unique chemical structure and biological activity make it a molecule of interest in cosmetic, pharmaceutical, and biochemical research.[1] This guide provides a comprehensive overview of the structure, chemical properties, and biological functions of **palmitoylglycine**, including detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Properties

Palmitoylglycine is characterized by a long hydrophobic palmitoyl chain and a hydrophilic glycine head group, rendering it amphiphilic. This structure allows it to interact with lipid membranes and modulate protein function.[1]

General and Physicochemical Properties

The general and physicochemical properties of **palmitoylglycine** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-(hexadecanoylamino)acetic acid	[5]
Synonyms	N-Palmitoyl-Glycine, Pal-Gly-OH, N-Hexadecanoyl-glycine, Elmiric acid	[5][6][7]
Molecular Formula	C ₁₈ H ₃₅ NO ₃	[6][7]
Molecular Weight	313.48 g/mol	[3][7]
Appearance	White to off-white crystalline solid or waxy powder	[1][6]
Melting Point	113-127 °C	[6]
Solubility	Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).	[1]
Purity (Commercial)	≥98% (HPLC), >99%	[7]

Spectroscopic Data

Mass Spectrometry (MS-MS): Mass spectrometric analysis is a key technique for the identification and quantification of **palmitoylglycine**.

Parameter	Value	Reference(s)
Precursor Ion	[M+H] ⁺	[5]
Precursor m/z	314.269	[5]
Fragment Ions	296.3, 268.3, 239.2	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected): While a dedicated public spectrum for **palmitoylglycine** is not readily available, the expected chemical shifts can be inferred from its constituent parts:

- ^1H NMR: The spectrum would show characteristic peaks for the long aliphatic chain of palmitic acid (multiple overlapping signals in the 0.8-1.6 ppm range for $-\text{CH}_3$ and $-(\text{CH}_2)_n$ groups), a triplet around 2.2-2.4 ppm for the $-\text{CH}_2-$ group adjacent to the carbonyl, a signal for the N-H proton of the amide (typically broad, around 5.5-8.5 ppm), and a signal for the $-\text{CH}_2-$ of the glycine moiety (around 3.8-4.2 ppm).
- ^{13}C NMR: The spectrum would display a peak for the carbonyl carbon of the amide at approximately 170-175 ppm, a peak for the carboxylic acid carbon of glycine around 175-180 ppm, a signal for the α -carbon of glycine at roughly 40-45 ppm, and a series of peaks for the carbons of the palmitoyl chain between 14-40 ppm.

Infrared (IR) Spectroscopy (Expected): The IR spectrum of **palmitoylglycine** would exhibit characteristic absorption bands corresponding to its functional groups:

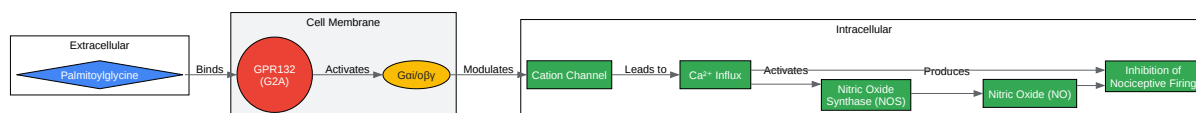
- N-H stretch: A band around 3300 cm^{-1} from the amide group.
- C-H stretch: Strong bands in the $2850\text{-}2960\text{ cm}^{-1}$ region due to the long alkyl chain.
- C=O stretch (amide I): A strong absorption band around $1640\text{-}1680\text{ cm}^{-1}$.
- N-H bend (amide II): A band in the region of $1520\text{-}1570\text{ cm}^{-1}$.
- C=O stretch (carboxylic acid): A strong, broad band around $1700\text{-}1730\text{ cm}^{-1}$.
- O-H stretch (carboxylic acid): A very broad band in the $2500\text{-}3300\text{ cm}^{-1}$ region, often overlapping with the N-H stretch.

Biological Activity and Signaling Pathways

Palmitoylglycine is an endogenous signaling lipid that modulates several physiological processes, primarily in the nervous and immune systems.^[3]

GPR132/G2A Receptor Activation

Recent studies have identified **palmitoylglycine** as a ligand for the G-protein coupled receptor GPR132, also known as G2A.[8] The binding of **palmitoylglycine** to GPR132 initiates a signaling cascade through a Gai/o-coupled pathway.[1]



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Palmitoylglycine signaling via GPR132 receptor.

Modulation of Calcium Influx and Nitric Oxide Production

Activation of GPR132 by **palmitoylglycine** leads to a transient influx of extracellular calcium.[4] This increase in intracellular calcium concentration activates calcium-sensitive nitric oxide synthases (NOS), resulting in the production of nitric oxide (NO).[3] The EC₅₀ for **palmitoylglycine**-induced calcium influx in dorsal root ganglion (DRG)-like cells is approximately 5.5 μ M.[9]

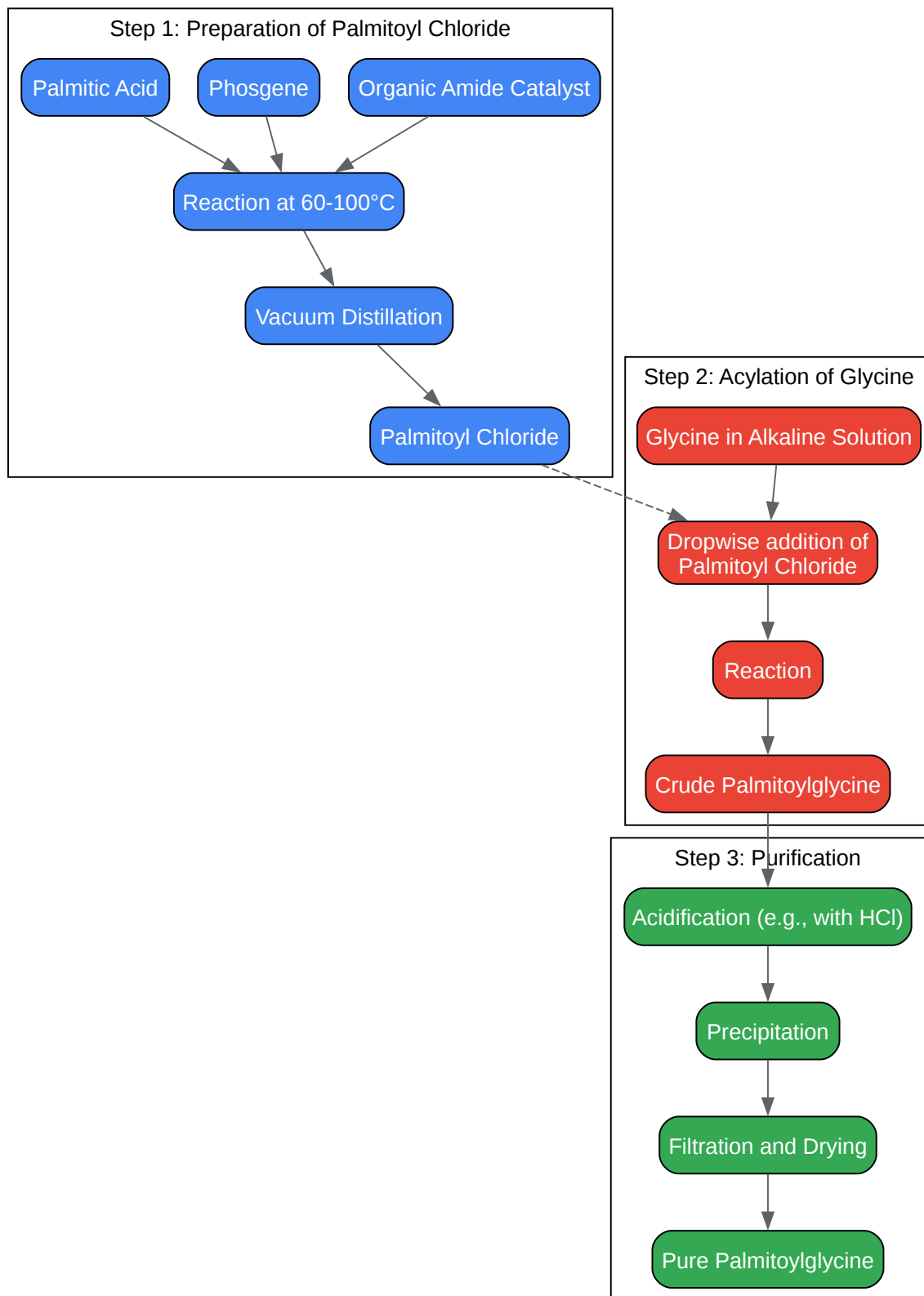
Role in Nociception

Palmitoylglycine has been shown to potently inhibit the heat-evoked firing of nociceptive neurons in the dorsal horn of the spinal cord, suggesting its role as an endogenous analgesic molecule.[1][10] This effect is likely mediated by its signaling pathway involving calcium and nitric oxide.

Experimental Protocols

Synthesis of Palmitoylglycine

A common method for the synthesis of **palmitoylglycine** involves the acylation of glycine with palmitoyl chloride.^[11]



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Workflow for the synthesis of **palmitoylglycine**.

Methodology:

- Preparation of Palmitoyl Chloride: Palmitic acid is reacted with a chlorinating agent such as phosgene or thionyl chloride in the presence of a catalyst (e.g., DMF) to produce palmitoyl chloride. The product is then purified by vacuum distillation.[11]
- Acylation of Glycine: Glycine is dissolved in an aqueous alkaline solution (e.g., NaOH solution). Palmitoyl chloride is added dropwise to the glycine solution while maintaining the pH and temperature. The reaction mixture is stirred for several hours.[11]
- Purification: After the reaction is complete, the solution is acidified (e.g., with HCl) to precipitate the **palmitoylglycine**. The white solid is then collected by filtration, washed, and dried.[11]

Measurement of Intracellular Calcium Influx

The influx of calcium into cells upon stimulation with **palmitoylglycine** can be measured using fluorescent calcium indicators like Fura-2 AM.[4]

Methodology:

- Cell Culture: Plate cells (e.g., F-11 or primary dorsal root ganglion cells) on glass coverslips and culture overnight.
- Dye Loading: Incubate the cells with 3 μ M Fura-2 AM in a suitable medium (e.g., Ham's F-12) for 60 minutes at room temperature.
- Washing: Wash the cells three times with the medium to remove excess dye.
- Imaging: Mount the coverslip on an inverted microscope equipped for ratiometric fluorescence imaging.
- Stimulation and Recording: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission). Apply a known concentration of **palmitoylglycine** and

continue recording the changes in the fluorescence ratio, which correspond to changes in intracellular calcium concentration.

Measurement of Nitric Oxide Production

Nitric oxide production can be measured directly using electrochemical sensors or indirectly using assays that detect its stable oxidation products, nitrite and nitrate.

Methodology (Griess Assay - Indirect):

- **Cell Culture and Stimulation:** Culture cells in a multi-well plate. Treat the cells with **palmitoylglycine** for a specified period.
- **Sample Collection:** Collect the cell culture supernatant.
- **Griess Reagent Preparation:** Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- **Reaction:** Add the Griess reagent to the culture supernatant and incubate at room temperature for 10-15 minutes, protected from light.
- **Measurement:** Measure the absorbance at 540 nm using a microplate reader.
- **Quantification:** Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Applications in Research and Drug Development

The unique biological activities of **palmitoylglycine** make it a valuable tool and a potential therapeutic target in several areas:

- **Pain and Inflammation Research:** As a modulator of nociception, **palmitoylglycine** and its signaling pathway are of interest for the development of novel analgesics and anti-inflammatory agents.[\[1\]](#)[\[10\]](#)
- **Cosmetics and Dermatology:** Due to its presence in the skin and its amphiphilic nature, **palmitoylglycine** is used in cosmetic formulations for its skin-conditioning properties.[\[6\]](#)

- Neuroscience: The role of **palmitoylglycine** in neuronal signaling suggests its potential involvement in various neurological processes and disorders.[3]
- Drug Delivery: Its lipid-like structure may be exploited for the development of drug delivery systems that can enhance the penetration of therapeutic agents through biological membranes.[1]

Conclusion

Palmitoylglycine is an important endogenous lipid with a well-defined chemical structure and significant biological activities. Its role as a ligand for the GPR132 receptor and its subsequent modulation of calcium and nitric oxide signaling pathways underscore its importance in cellular communication, particularly in the context of pain and inflammation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the physiological and pathological roles of **palmitoylglycine** and to explore its therapeutic potential. Further research into the precise mechanisms of action and the full spectrum of its biological effects will continue to be a valuable endeavor for the scientific and drug development communities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Palmitoylglycine: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051302#palmitoylglycine-structure-and-chemical-properties>]

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